molecular formula C12H14N2S B12493778 1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine

1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine

Cat. No.: B12493778
M. Wt: 218.32 g/mol
InChI Key: ADWMQBHEJJSMOL-UHFFFAOYSA-N
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Description

1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine is a chemical compound with the molecular formula C13H16N2S It is known for its unique structure, which includes a thiophene ring substituted with a methyl group and a pyridine ring attached to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring is synthesized through a cyclization reaction involving sulfur and a suitable diene.

    Substitution with Methyl Group: The thiophene ring is then methylated using a methylating agent such as methyl iodide.

    Attachment of Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the thiophene ring.

    Formation of Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and strong bases or acids.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-methylthiophen-2-yl)ethylamine
  • N-(pyridin-3-ylmethyl)thiophen-2-amine
  • 1-(thiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine

Uniqueness

1-(5-methylthiophen-2-yl)-N-(pyridin-3-ylmethyl)methanamine is unique due to the presence of both a methyl-substituted thiophene ring and a pyridine ring attached to a methanamine group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.

Properties

Molecular Formula

C12H14N2S

Molecular Weight

218.32 g/mol

IUPAC Name

N-[(5-methylthiophen-2-yl)methyl]-1-pyridin-3-ylmethanamine

InChI

InChI=1S/C12H14N2S/c1-10-4-5-12(15-10)9-14-8-11-3-2-6-13-7-11/h2-7,14H,8-9H2,1H3

InChI Key

ADWMQBHEJJSMOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)CNCC2=CN=CC=C2

Origin of Product

United States

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